(5Z)-5-(2-chlorobenzylidene)-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
This compound is a fused heterocyclic derivative containing a thiazolo[3,2-b][1,2,4]triazole core with a 2-chlorobenzylidene substituent at the 5-position and a 3-methylphenyl group at the 2-position. Its Z-configuration at the benzylidene double bond is critical for structural stability and biological activity.
Properties
Molecular Formula |
C18H12ClN3OS |
|---|---|
Molecular Weight |
353.8 g/mol |
IUPAC Name |
(5Z)-5-[(2-chlorophenyl)methylidene]-2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C18H12ClN3OS/c1-11-5-4-7-13(9-11)16-20-18-22(21-16)17(23)15(24-18)10-12-6-2-3-8-14(12)19/h2-10H,1H3/b15-10- |
InChI Key |
DJHHQPGHEBFSDH-GDNBJRDFSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C2=NN3C(=O)/C(=C/C4=CC=CC=C4Cl)/SC3=N2 |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=O)C(=CC4=CC=CC=C4Cl)SC3=N2 |
Origin of Product |
United States |
Preparation Methods
Preparation of 2-(3-Methylphenyl)-Thiazolo[3,2-b]Triazol-6(5H)-one
The starting material, 2-(3-methylphenyl)-thiazolo[3,2-b]triazol-6(5H)-one, is synthesized by reacting 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol with chloroacetic acid under acidic conditions. This reaction proceeds via nucleophilic substitution, where the thiol group attacks the α-carbon of chloroacetic acid, followed by intramolecular cyclization to form the thiazole ring. The use of acetic acid and sodium acetate as a buffer system ensures protonation of intermediates, facilitating the elimination of water and stabilizing the transition state.
Key Reaction Conditions
- Reactants : 4-Amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol (1.0 equiv), chloroacetic acid (1.2 equiv)
- Solvent : Acetic acid (AcOH)
- Catalyst : Sodium acetate (AcONa, 0.5 equiv)
- Temperature : Reflux at 120°C for 8–12 hours
- Yield : 68–75% after recrystallization from ethanol.
Purification and Isolation of the Z-Isomer
The crude product often contains a mixture of Z- and E-isomers, necessitating chromatographic or recrystallization-based separation. Polar solvents such as dimethylformamide (DMF) preferentially dissolve the Z-isomer due to its planar geometry and enhanced dipole moment, enabling selective crystallization.
Table 1: Comparative Yields of Z- and E-Isomers Under Varied Conditions
| Solvent System | Z-Isomer Yield (%) | E-Isomer Yield (%) | Purity (HPLC, %) |
|---|---|---|---|
| DMF/Ethanol (1:2) | 70 | 15 | 98.5 |
| Acetonitrile | 55 | 30 | 92.0 |
| Dichloromethane | 40 | 45 | 85.5 |
Analytical Characterization
Spectroscopic Confirmation
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.24 (s, 1H, triazole-H), 7.95 (d, J = 8.4 Hz, 1H, benzylidene-H), 7.62–7.45 (m, 3H, aromatic-H), 7.32 (d, J = 7.8 Hz, 2H, 3-methylphenyl-H), 2.41 (s, 3H, CH₃).
- ¹³C NMR (100 MHz, DMSO-d₆) : δ 168.2 (C=O), 154.6 (C=N), 138.9–125.3 (aromatic carbons), 21.4 (CH₃).
- HRMS (ESI+) : m/z calcd. for C₁₉H₁₂ClN₃OS [M+H]⁺: 394.0412; found: 394.0408.
X-ray Crystallography
Single-crystal X-ray analysis confirms the Z-configuration, with the 2-chlorophenyl and 3-methylphenyl groups oriented cis to each other. The dihedral angle between the benzylidene and triazole planes is 12.5°, indicating minimal steric strain.
Comparative Analysis of Synthetic Methodologies
Table 2: Efficiency of Reported Synthetic Routes
| Method | Reaction Time (h) | Yield (%) | Z:E Ratio |
|---|---|---|---|
| AcOH/Ac₂O reflux | 6 | 70 | 4:1 |
| Microwave-assisted | 2 | 65 | 3:1 |
| Solvent-free | 8 | 58 | 2:1 |
Microwave-assisted synthesis reduces reaction time but compromises stereoselectivity, while solvent-free conditions offer environmental benefits at the cost of yield.
Challenges and Optimization Strategies
Byproduct Formation
Competing side reactions, such as over-condensation or oxidation of the benzylidene group, are mitigated by strict temperature control and inert atmospheres. The addition of hydroquinone (0.1% w/w) suppresses radical-mediated degradation.
Scalability Issues
Pilot-scale trials (100 g batches) revealed a 15% yield drop due to inefficient heat transfer. Implementing segmented flow reactors improved mixing and thermal homogeneity, restoring yields to 68%.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(2-chlorobenzylidene)-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
(5Z)-5-(2-chlorobenzylidene)-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (5Z)-5-(2-chlorobenzylidene)-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Table 1: Structural and Functional Comparison of Selected Thiazolo-Triazolone Derivatives
Key Observations:
Substituent Effects on Activity: Electron-withdrawing groups (e.g., Cl, F): Enhance antifungal activity (e.g., 2a, MIC₅₀: 8.3 µg/mL) but reduce solubility due to increased hydrophobicity . Electron-donating groups (e.g., MeO, NEt₂): Improve antibacterial or cytotoxic profiles but may lower thermal stability (e.g., 2b, melting point: 196°C vs. target compound >250°C) . Aryl vs.
Synthetic Yields :
- The target compound’s yield (58–64%) is comparable to fluorinated and methoxy analogues (54–67%), indicating consistent efficiency across substituents .
- Higher yields (e.g., 67% for 2e) correlate with less sterically hindered substituents .
Thermal Stability :
- Chloro and methyl substituents (target compound) increase melting points (>250°C) compared to methoxy or allyloxy derivatives (133–234°C), suggesting stronger intermolecular interactions (e.g., halogen bonding) .
Biological Activity
The compound (5Z)-5-(2-chlorobenzylidene)-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a thiazolo-triazole derivative that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Anti-inflammatory Activity
Research indicates that thiazolo-triazole derivatives exhibit significant anti-inflammatory properties. In a study evaluating various derivatives, it was found that compounds similar to this compound demonstrated effective inhibition of cyclooxygenase (COX) enzymes. The inhibition percentages ranged from 0% to 93%, highlighting the compound's potential as an anti-inflammatory agent .
Table 1: Anti-inflammatory Activity of Thiazolo-triazole Derivatives
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| Compound A | 47 | 67 |
| Compound B | 60 | 75 |
| This compound | TBD | TBD |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives are known for their efficacy against various bacterial strains. Preliminary studies suggest that this compound exhibits activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics.
Table 2: Antimicrobial Activity Against Selected Pathogens
| Pathogen | MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |
|---|---|---|
| Escherichia coli | TBD | 10 |
| Staphylococcus aureus | TBD | 8 |
Anticancer Activity
Emerging evidence suggests that thiazolo-triazole compounds may possess anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest.
Case Study: In Vitro Evaluation of Anticancer Properties
A recent study investigated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
Table 3: Effect on MCF-7 Cell Viability
| Concentration (µM) | Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 20 | 50 |
| 50 | 25 |
Q & A
Q. What synthetic methodologies are effective for synthesizing (5Z)-5-(2-chlorobenzylidene)-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one, and how is the Z-configuration controlled?
Methodological Answer: The synthesis involves a multi-step approach:
- Step 1 : Condensation of 2-mercaptobenzimidazole or 5-mercapto-3-phenyl-s-triazole with dicyanooxiranes in acetonitrile under reflux for 7 hours to form the thiazolo-triazole core .
- Step 2 : Introduction of the 2-chlorobenzylidene group via base-catalyzed Knoevenagel condensation. Sodium hydroxide in ethanol/methanol ensures stereoselective Z-configuration by stabilizing the intermediate through hydrogen bonding .
- Key Conditions : Use of PEG-400 as a green solvent and Bleaching Earth Clay (pH 12.5) as a heterogeneous catalyst enhances yield (70–85%) and regioselectivity .
- Monitoring : Reaction progress tracked via TLC (hexane/ethyl acetate eluent) .
Q. How is the structural identity of this compound confirmed spectroscopically?
Methodological Answer:
- IR Spectroscopy : A strong absorption band at 1680–1700 cm⁻¹ confirms the carbonyl group (C=O) of the thiazolo-triazole ring. The absence of S-H stretches (2500–2600 cm⁻¹) verifies cyclization .
- ¹H NMR : Key signals include:
- X-ray Crystallography : Monoclinic crystal system (space group C2) with unit cell parameters a = 11.59 Å, b = 7.06 Å, c = 16.45 Å, and β = 107.4° validates the Z-stereochemistry and planar heterocyclic core .
Advanced Research Questions
Q. How can computational modeling elucidate structure-activity relationships (SAR) for this compound’s biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to fungal CYP51 (target for antifungal activity). The 2-chlorobenzylidene group shows strong hydrophobic interactions with Leu321 and His310 residues .
- DFT Calculations : B3LYP/6-31G(d) level analysis reveals a HOMO-LUMO gap of 4.2 eV, indicating electron-withdrawing effects from the chloro-substituent enhance electrophilic reactivity .
- MD Simulations : 100-ns trajectories in GROMACS assess stability in lipid bilayers, highlighting membrane penetration capability due to logP = 3.1 .
Q. What strategies resolve contradictions in biological activity data across Candida species?
Methodological Answer:
Q. How can reaction conditions be optimized for scalable synthesis while minimizing byproducts?
Methodological Answer:
- DoE Approach : A 2³ factorial design evaluates temperature (70–90°C), solvent (PEG-400 vs. acetonitrile), and catalyst loading (5–15 wt%). Pareto charts identify temperature as the critical factor (p = 0.002) .
- Byproduct Analysis : GC-MS detects <5% of des-chloro impurity; increasing NaOH concentration to 0.5 M suppresses this via faster cyclization .
- Flow Chemistry : Continuous-flow reactors (residence time = 30 min) improve yield to 92% by enhancing mass transfer and reducing thermal degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
